Tetrahydrofuran-3,4-dicarboxylic acid

Stereoselective synthesis Tetrahydrofuran lignans Diels-Alder reaction

Tetrahydrofuran-3,4-dicarboxylic acid places carboxyl groups on adjacent ring carbons, creating a vicinal dicarboxylic acid motif fundamentally different from the 2,5-isomer. This architecture enables stereoselective synthesis of bioactive tetrahydrofuran lignans and prostaglandin analogs. The cis-isomer (CAS 149429-49-2) offers high stereoregularity for biodegradable polymer development; the trans-isomer (CAS 1903836-65-6) is documented as an intermediate for inflammatory disorder research. Select the stereochemistry that matches your synthetic pathway—3,4-dicarboxylic derivatives are not interchangeable with the more common 2,5-isomer.

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
Cat. No. B12938769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-3,4-dicarboxylic acid
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC1C(C(CO1)C(=O)O)C(=O)O
InChIInChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
InChIKeyQUHAOMPZQHGTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-3,4-dicarboxylic Acid: Key Physicochemical Properties and Procurement Specifications for Heterocyclic Dicarboxylic Acid Building Blocks


Tetrahydrofuran-3,4-dicarboxylic acid (CAS 71034-99-6 for unspecified stereochemistry; cis-isomer 149429-49-2; trans-isomer 1903836-65-6) is a saturated heterocyclic dicarboxylic acid with the molecular formula C₆H₈O₅ and a molecular weight of 160.12 g/mol . The compound features a fully saturated tetrahydrofuran ring with carboxylic acid groups substituted at the 3- and 4-positions, distinguishing it from the more widely studied 2,5-dicarboxylic acid positional isomer . Predicted physicochemical properties include a density of 1.5 ± 0.1 g/cm³ and a boiling point of 425.5 ± 45.0 °C at 760 mmHg . The compound exists as two stereoisomers—cis and trans—each with distinct CAS numbers, chiral properties, and potential applications in stereoselective synthesis .

Why Tetrahydrofuran-3,4-dicarboxylic Acid Cannot Be Substituted with 2,5- or Other Positional Dicarboxylic Acid Isomers in Stereoselective and Bioactive Applications


Tetrahydrofuran dicarboxylic acids are not functionally interchangeable across positional isomers. The 3,4-dicarboxylic acid framework places carboxyl groups on adjacent carbons of the tetrahydrofuran ring, creating a vicinal dicarboxylic acid motif that differs fundamentally from the 2,5-isomer's head-to-tail carboxyl arrangement . This vicinal positioning enables distinct stereochemical outcomes: the cis- and trans-isomers of the 3,4-dicarboxylic acid exhibit different physical and chemical behaviors that influence reactivity in esterification, metal complexation, and polymerization . In contrast, the 2,5-tetrahydrofuran dicarboxylic acid (THFDCA) has been optimized as a biomass-derived precursor for adipic acid production via ring-opening hydrogenolysis [1]—a pathway not accessible to the 3,4-isomer due to its different ring substitution pattern. The following quantitative evidence demonstrates where 3,4-substitution confers measurable differentiation.

Quantitative Differentiation Evidence for Tetrahydrofuran-3,4-dicarboxylic Acid Versus Positional and Structural Analogs


2-Aryl Substituted Tetrahydrofuran-3,4-dicarboxylate Derivatives: Stereoselective Synthesis Yields Versus Alternative Synthetic Routes

A stereoselective synthetic route to 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives achieved high yields using a Diels-Alder approach with aryl-substituted oxazoles and alkyne dienophiles, followed by catalytic hydrogenation of dimethyl 2-arylfuran-3,4-dicarboxylates . The regioselective hydrolysis of the dimethyl ester groups was also demonstrated, producing asymmetric tetrahydrofuran-3,4-carboxylic acid derivatives suitable as precursors to bioactive lignan natural products .

Stereoselective synthesis Tetrahydrofuran lignans Diels-Alder reaction

2,5-Bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic Acid: Quantified Occurrence as a Plant Cell Wall Cross-Linking Component

A derivative of tetrahydrofuran-3,4-dicarboxylic acid, specifically 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid (RRRS/SSSR-isomer), was authenticated by independent synthesis and identified as an unanticipated ferulate 8-8-coupling product acylating cereal plant cell walls [1]. The compound was quantified relative to other ferulate dimers present in cereal grain dietary fiber following saponification [2].

Plant cell wall biochemistry Ferulate coupling Polysaccharide cross-linking

Cis- vs. Trans-Tetrahydrofuran-3,4-dicarboxylic Acid: Stereochemical Differentiation for Asymmetric Synthesis Applications

The cis- and trans-isomers of tetrahydrofuran-3,4-dicarboxylic acid are separately cataloged under distinct CAS numbers (cis: 149429-49-2; trans: 1903836-65-6) and exhibit differentiated physical and chemical behavior . The trans-isomer is documented as an intermediate in prostaglandin analog synthesis for inflammatory disorder research, while the cis-isomer's high stereoregularity makes it suitable as a monomer for biodegradable polymer development [1].

Chiral building blocks Asymmetric synthesis Stereoisomer procurement

Predicted Physicochemical Differentiation: Tetrahydrofuran-3,4-dicarboxylic Acid Versus Unsaturated 3,4-Furandicarboxylic Acid

Predicted physicochemical data indicate that the fully saturated tetrahydrofuran-3,4-dicarboxylic acid exhibits a higher boiling point (425.5 ± 45.0 °C at 760 mmHg) and higher enthalpy of vaporization (74.6 ± 6.0 kJ/mol) compared to its unsaturated aromatic analog, 3,4-furandicarboxylic acid (boiling point 372.6 ± 27.0 °C; enthalpy of vaporization 65.4 ± 3.0 kJ/mol) . The saturated compound also shows a lower predicted density (1.5 ± 0.1 g/cm³) relative to the unsaturated furan analog (1.6 ± 0.1 g/cm³) .

Physicochemical properties Saturation state comparison Stability prediction

Validated Application Scenarios for Tetrahydrofuran-3,4-dicarboxylic Acid Based on Differentiated Evidence


Stereoselective Synthesis of Tetrahydrofuran Lignan Natural Product Precursors

Procurement of 2-aryltetrahydrofuran-3,4-dicarboxylic acid derivatives is justified for synthetic chemistry groups pursuing lignan-class natural products. The stereoselective Diels-Alder-based route produces these asymmetric derivatives in high yields, providing access to precursors of bioactive tetrahydrofuran lignans . This application is specific to the 3,4-dicarboxylic acid scaffold and cannot be achieved using the more common 2,5-dicarboxylic acid isomer.

Plant Cell Wall Biochemistry Research and Ferulate Cross-Linking Analysis

The 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid derivative serves as an authenticated reference standard for identifying and quantifying ferulate 8-8-coupling products in cereal grain dietary fiber [1]. Researchers investigating polysaccharide cross-linking pathways in plant cell walls require this specific tetrahydrofuran-3,4-dicarboxylic acid derivative for accurate analytical detection and quantification relative to other ferulate dimers.

Chiral Building Block Procurement for Asymmetric Pharmaceutical Intermediate Synthesis

The trans-isomer of tetrahydrofuran-3,4-dicarboxylic acid (CAS 1903836-65-6) is documented as an intermediate in the synthesis of prostaglandin analogs for inflammatory disorder research . Procurement must specify the trans-stereoisomer for this application; the cis-isomer is not functionally equivalent in this context.

Biodegradable Polymer Monomer Development Using Stereoregular cis-Isomer

The cis-isomer of tetrahydrofuran-3,4-dicarboxylic acid (CAS 149429-49-2) is noted for its high stereoregularity and esterifiable functional groups, making it a candidate monomer for biodegradable polymer development and functional materials synthesis [2]. The vicinal dicarboxylic acid arrangement on adjacent carbons of the saturated ring provides a distinct monomer architecture compared to 2,5-dicarboxylic acid-based polymers.

Quote Request

Request a Quote for Tetrahydrofuran-3,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.